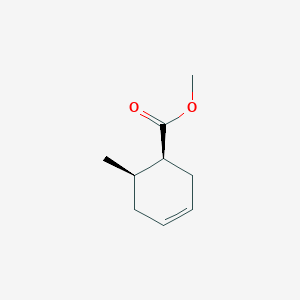
Methyl (1S,6R)-6-methylcyclohex-3-ene-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (1S,6R)-6-methylcyclohex-3-ene-1-carboxylate, also known as MCHM, is a chemical compound that is commonly used in various industrial applications, including the production of fragrances, flavorings, and cleaning agents. MCHM is a colorless liquid that has a strong odor and is highly flammable. In recent years, MCHM has gained significant attention due to its potential health and environmental impacts.
Wissenschaftliche Forschungsanwendungen
Methyl (1S,6R)-6-methylcyclohex-3-ene-1-carboxylate has been widely used in scientific research, particularly in the fields of chemistry, toxicology, and environmental science. One of the most common applications of Methyl (1S,6R)-6-methylcyclohex-3-ene-1-carboxylate is as a solvent or reagent in chemical reactions. Methyl (1S,6R)-6-methylcyclohex-3-ene-1-carboxylate is also used in the production of fragrances and flavorings, which are commonly used in the food and beverage industry. In addition, Methyl (1S,6R)-6-methylcyclohex-3-ene-1-carboxylate has been used in studies investigating the effects of chemical exposure on human health and the environment.
Wirkmechanismus
The mechanism of action of Methyl (1S,6R)-6-methylcyclohex-3-ene-1-carboxylate is not fully understood, but it is believed to act as a respiratory irritant and a skin sensitizer. Methyl (1S,6R)-6-methylcyclohex-3-ene-1-carboxylate can also cause oxidative stress and damage to DNA, which can lead to mutations and cancer. In addition, Methyl (1S,6R)-6-methylcyclohex-3-ene-1-carboxylate can disrupt the endocrine system and interfere with hormone signaling, which can have significant impacts on reproductive and developmental health.
Biochemische Und Physiologische Effekte
Methyl (1S,6R)-6-methylcyclohex-3-ene-1-carboxylate has been shown to have a range of biochemical and physiological effects, including respiratory irritation, skin sensitization, oxidative stress, DNA damage, endocrine disruption, and reproductive and developmental toxicity. These effects are dose-dependent and can occur at both acute and chronic exposure levels. Methyl (1S,6R)-6-methylcyclohex-3-ene-1-carboxylate exposure has also been linked to various health problems, including respiratory and skin disorders, cancer, and reproductive and developmental disorders.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl (1S,6R)-6-methylcyclohex-3-ene-1-carboxylate has several advantages for use in lab experiments, including its low cost, high purity, and availability. However, Methyl (1S,6R)-6-methylcyclohex-3-ene-1-carboxylate also has several limitations, including its potential health and environmental impacts, its strong odor, and its flammability. Researchers must take appropriate precautions when working with Methyl (1S,6R)-6-methylcyclohex-3-ene-1-carboxylate to ensure their safety and the safety of others.
Zukünftige Richtungen
There are several future directions for research on Methyl (1S,6R)-6-methylcyclohex-3-ene-1-carboxylate, including investigating the long-term health effects of exposure, developing safer alternatives to Methyl (1S,6R)-6-methylcyclohex-3-ene-1-carboxylate, and improving methods for synthesizing and purifying Methyl (1S,6R)-6-methylcyclohex-3-ene-1-carboxylate. In addition, more research is needed to understand the mechanism of action of Methyl (1S,6R)-6-methylcyclohex-3-ene-1-carboxylate and its impacts on the environment, particularly in the context of spills and other accidents. Finally, more efforts are needed to raise awareness about the potential health and environmental impacts of Methyl (1S,6R)-6-methylcyclohex-3-ene-1-carboxylate and to promote safer and more sustainable practices in its use and disposal.
Synthesemethoden
Methyl (1S,6R)-6-methylcyclohex-3-ene-1-carboxylate can be synthesized using various methods, including the oxidation of cyclohexene, the reaction of cyclohexanone with methanol, or the reaction of cyclohexene with diazomethane. The most common method for synthesizing Methyl (1S,6R)-6-methylcyclohex-3-ene-1-carboxylate involves the oxidation of cyclohexene with potassium permanganate in the presence of sulfuric acid. This method yields a mixture of Methyl (1S,6R)-6-methylcyclohex-3-ene-1-carboxylate and other byproducts, which can be separated using various purification techniques.
Eigenschaften
CAS-Nummer |
134877-09-1 |
|---|---|
Produktname |
Methyl (1S,6R)-6-methylcyclohex-3-ene-1-carboxylate |
Molekularformel |
C9H14O2 |
Molekulargewicht |
154.21 g/mol |
IUPAC-Name |
methyl (1S,6R)-6-methylcyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C9H14O2/c1-7-5-3-4-6-8(7)9(10)11-2/h3-4,7-8H,5-6H2,1-2H3/t7-,8+/m1/s1 |
InChI-Schlüssel |
SVMRMDDGGIZFQN-SFYZADRCSA-N |
Isomerische SMILES |
C[C@@H]1CC=CC[C@@H]1C(=O)OC |
SMILES |
CC1CC=CCC1C(=O)OC |
Kanonische SMILES |
CC1CC=CCC1C(=O)OC |
Synonyme |
3-Cyclohexene-1-carboxylicacid,6-methyl-,methylester,(1S-cis)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



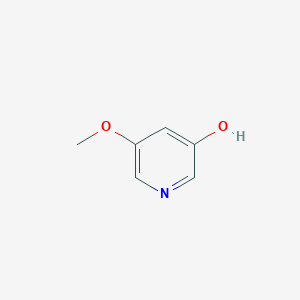
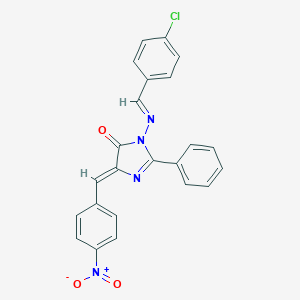
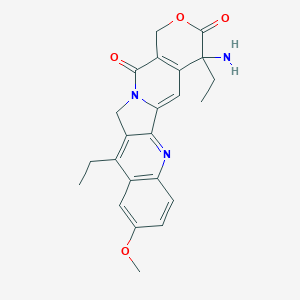
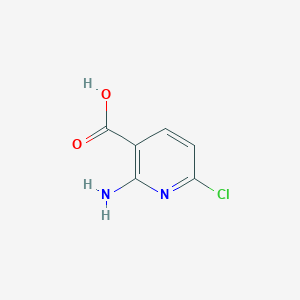
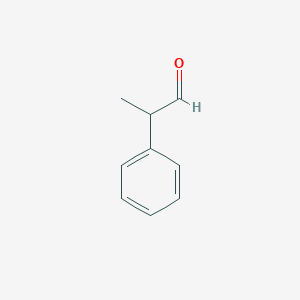
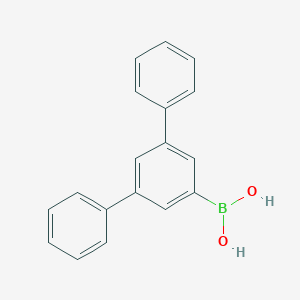
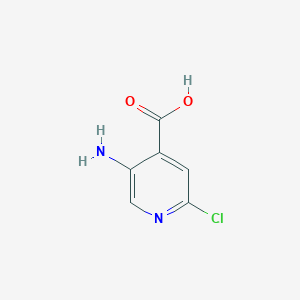
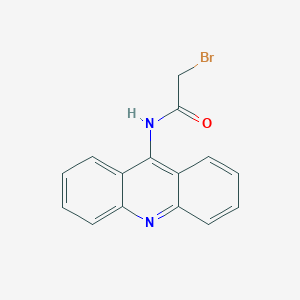
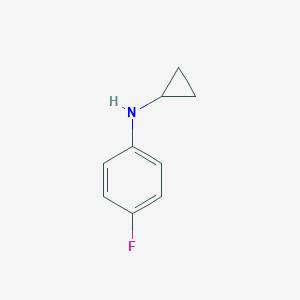
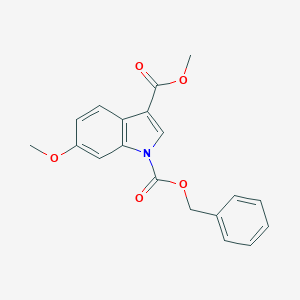
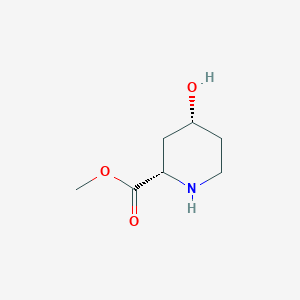
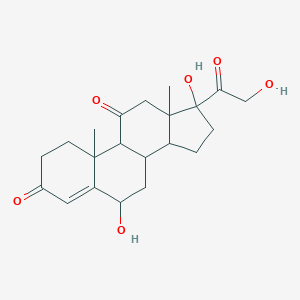
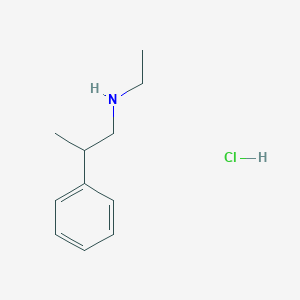
![Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2S-[1(2R*,3R*),2alpha,5beta]]-(9CI)](/img/structure/B145492.png)